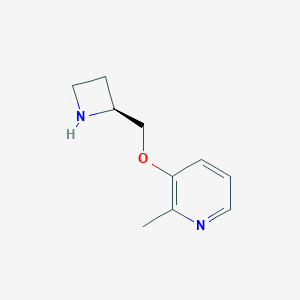

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Description

BenchChem offers high-quality (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOYHYAHTVBNEQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine .

This compound represents a critical structural hybrid in the development of nicotinic acetylcholine receptor (nAChR) ligands, bridging the high-affinity azetidinyl ether core of A-85380 with the 2-methylpyridine moiety characteristic of ABT-089 .

A Technical Guide for Drug Discovery & Neuropharmacology

Executive Summary & Chemical Identity

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a potent, synthetic neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is structurally defined by an azetidine ring linked via an ether bridge to a 2-methyl-substituted pyridine ring.

-

Primary Target: High-affinity agonist for the

nAChR subtype. -

Structural Significance:

-

Azetidine Ring: The strained four-membered ring restricts conformational freedom compared to the pyrrolidine ring of nicotine or ABT-089. This rigidity typically enhances binding affinity by reducing the entropic cost of binding.

-

2-Methyl Group: Positioned on the pyridine ring, this substituent modulates steric fit within the agonist binding pocket and influences metabolic stability (preventing N-oxidation or altering lipophilicity).

-

This molecule operates as a "super-agonist" scaffold, often exhibiting affinities in the low nanomolar to picomolar range, similar to its parent compound A-85380 .

Pharmacodynamics: Mechanism of Action

The core mechanism involves the orthosteric activation of ligand-gated ion channels, specifically the

The Binding Event

The compound binds to the interface between the

The 2-methylpyridine moiety nests within the hydrophobic pocket formed by aromatic residues (Tyr190, Tyr198, cystine loop). The methyl group introduces steric bulk that can enhance selectivity against the homomeric

Signal Transduction Cascade

Upon binding, the receptor undergoes a conformational transition from the resting (closed) state to the active (open) state, and subsequently to a desensitized state.

-

Channel Opening: The M2 transmembrane helices rotate, widening the pore.

-

Cation Influx:

and -

Depolarization: The influx generates an Excitatory Postsynaptic Potential (EPSP).

-

Downstream Effects:

-

Presynaptic Terminals: Voltage-gated

channels are activated, triggering the exocytosis of neurotransmitters (Dopamine in the striatum; GABA/Glutamate in the hippocampus). -

Somatic: Increases neuronal firing rates.

-

Visualization: Receptor Activation Pathway

The following diagram illustrates the causal flow from ligand binding to neurotransmitter release.

Figure 1: Signal transduction pathway initiated by (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine binding to presynaptic

Comparative Selectivity Profile

The utility of this compound lies in its selectivity window. While the azetidine ring confers potency, the specific pyridine substitution pattern fine-tunes selectivity.

| Receptor Subtype | Affinity ( | Functional Outcome | Physiological Relevance |

| < 1 nM | Full/Partial Agonist | Analgesia, Cognition, Neuroprotection | |

| > 100 nM | Weak Agonist | Peripheral side effects (cardiovascular) | |

| > 500 nM | Weak/No Effect | Sensory gating, Inflammation | |

| > 1000 nM | Negligible | Neuromuscular transmission (Safety) |

Note: The parent compound A-85380 has a

Experimental Protocols

To validate the mechanism and affinity of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine, the following self-validating protocols are recommended.

Radioligand Competition Binding Assay

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat cerebral cortex (rich in

). -

Radioligand:

-Epibatidine (0.5 nM) or -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Workflow:

-

Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes (P2 fraction). Resuspend P2 pellet.

-

Incubation: In 96-well plates, combine:

-

50

L Membrane prep (20-50 -

50

L Radioligand ( -

50

L Test Compound (10 concentrations: -

Non-specific binding control: Include 300

M (-)-Nicotine.

-

-

Equilibrium: Incubate at 4°C for 75 minutes (prevents receptor degradation/desensitization during assay).

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Functional Assay: Two-Electrode Voltage Clamp (TEVC)

Objective: Assess agonist efficacy and potency (

Workflow:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human

and -

Setup: Place oocyte in recording chamber perfused with Ringer’s solution. Impale with two glass microelectrodes (0.5–2 M

). -

Clamping: Clamp voltage at -60 mV.

-

Application: Perfuse (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine for 5-10 seconds.

-

Measurement: Record the peak inward current (

). -

Normalization: Compare response to a maximal dose of Acetylcholine (1 mM) to determine intrinsic efficacy.

Visualization: Binding Assay Workflow

Figure 2: Workflow for Radioligand Competition Binding Assay to determine

Translational Applications

The primary utility of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine and its analogs extends beyond basic pharmacology into neuroimaging and therapeutic development.

-

Neuroimaging (PET/SPECT): The high affinity of the azetidinyl ether scaffold makes it an ideal candidate for radiolabeling (e.g., with

or -

Analgesia: Agonists of this class have demonstrated potent antinociceptive effects in preclinical models, often with a wider therapeutic index than epibatidine.

-

Cognitive Enhancement: By stimulating presynaptic ACh and Dopamine release, these compounds improve attention and working memory in impairment models.

References

-

Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1] Neuropharmacology. Link

-

Koren, A. O., et al. (1998). "Synthesis and in vitro characterization of 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine, a novel high-affinity ligand for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link

-

Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor." CNS Drug Reviews. Link

-

Horti, A. G., et al. (1998). "Synthesis and biodistribution of [123I]5-iodo-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for nicotinic acetylcholine receptors." Journal of Nuclear Medicine. Link

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resources. Link

Sources

- 1. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In vitro characterization of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

An In-Depth Technical Guide to the In Vitro Characterization of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a novel synthetic ligand belonging to a class of azetidine derivatives with significant potential for modulating nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive technical framework for the in vitro characterization of this compound. Drawing from established methodologies for analogous nAChR ligands, such as the well-studied A-85380, this guide details the essential experimental workflows required to elucidate the compound's pharmacological profile.[1] We present detailed protocols for determining binding affinity, functional potency and efficacy, and subtype selectivity, thereby establishing a robust, self-validating system for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine.

Introduction: The Scientific Rationale

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and conformational rigidity, which can enhance receptor affinity and metabolic stability.[2][3] The structural motif of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine suggests a strong likelihood of interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial to central and peripheral nervous system function. Analogs such as A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, have demonstrated high affinity and selectivity for the α4β2 nAChR subtype, a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][4]

The addition of a methyl group at the 2-position of the pyridine ring in the title compound represents a critical structural modification. This substitution can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity, functional activity, and selectivity profile compared to its non-methylated counterparts. Therefore, a systematic and rigorous in vitro characterization is imperative to define its precise mechanism of action and therapeutic potential.

This guide is structured to provide a logical, stepwise progression for characterizing the compound, beginning with its fundamental interaction at the target receptor (binding) and moving to its functional consequences (receptor activation and downstream effects).

Foundational Analysis: Receptor Binding Affinity

The initial and most fundamental step in characterizing a novel ligand is to quantify its affinity for the intended target. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the ligand's ability to displace a known high-affinity radiolabeled probe from the receptor.

Causality Behind Experimental Choices

-

Primary Target (α4β2 nAChR): Based on the pharmacology of structural analogs, the α4β2 nAChR is the primary hypothesized target.[1] We select a radioligand with known high affinity and selectivity for this subtype, such as [³H]-cytisine or [¹²⁵I]-A-85380, to establish a competitive binding environment.[1][5]

-

Source of Receptors: To ensure translational relevance, human nAChR subtypes expressed in stable, recombinant cell lines (e.g., HEK-293 or CHO) are preferred. Alternatively, membrane preparations from specific rat brain regions rich in α4β2 receptors (e.g., thalamus or cortex) can provide a more native environment.[1]

-

Assay Principle: The assay measures the concentration-dependent ability of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine to inhibit the binding of the radioligand. The resulting data are used to calculate the inhibitor constant (Kᵢ), an intrinsic measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

Below is a diagram illustrating the workflow for determining the binding affinity of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

-

Preparation: Prepare serial dilutions of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (e.g., from 10 µM to 0.1 nM).

-

Reaction Mixture: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of radioligand (typically at its Kₔ concentration), and varying concentrations of the test compound in an appropriate assay buffer.

-

Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (no test compound, but in the presence of a high concentration of a non-labeled competitor like nicotine or epibatidine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

All quantitative data should be summarized in a table for clarity and comparative analysis. This includes profiling against other relevant nAChR subtypes to establish selectivity.

| Target Receptor Subtype | Radioligand | Kᵢ (nM) ± SEM | n |

| Human α4β2 | [³H]-Cytisine | Experimental Value | 3 |

| Human α7 | [¹²⁵I]-α-Bungarotoxin | Experimental Value | 3 |

| Human α3β4 | [³H]-Epibatidine | Experimental Value | 3 |

| Rat Muscle (α1β1δγ) | [¹²⁵I]-α-Bungarotoxin | Experimental Value | 3 |

Functional Characterization: Potency and Efficacy

Binding affinity does not describe the functional consequence of the ligand-receptor interaction. Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist (elicits a submaximal response).

Causality Behind Experimental Choices

-

Ion Flux Assays: These assays provide a robust, high-throughput method to measure receptor activation. The activation of nAChRs, which are cation channels, leads to an influx of ions like Na⁺ and Ca²⁺. By using a radioactive tracer like ⁸⁶Rb⁺ (a K⁺ surrogate) or a Ca²⁺-sensitive fluorescent dye, we can quantify the extent of channel opening in response to the compound. This allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).[1]

-

Electrophysiology: For a more detailed understanding of channel kinetics and mechanism, two-electrode voltage clamp (TEVC) recording in Xenopus oocytes is the preferred method. This technique allows for direct measurement of the ion current flowing through the channels upon application of the compound, providing precise EC₅₀ values and revealing details about receptor desensitization.[1]

Experimental Workflow: Ion Flux Assay

The following diagram outlines the workflow for a typical ion flux functional assay.

Caption: Workflow for a cell-based ion flux functional assay.

Step-by-Step Protocol (⁸⁶Rb⁺ Efflux Assay)

-

Cell Plating: Plate cells stably expressing the nAChR subtype of interest (e.g., human α4β2) in 96-well plates and grow to confluence.

-

Loading: Incubate the cells with a loading medium containing ⁸⁶Rb⁺ for a sufficient time to allow for tracer uptake (e.g., 2-4 hours).

-

Washing: Aspirate the loading medium and wash the cells multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add solutions containing various concentrations of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine to the wells. Include wells for basal efflux (buffer only) and maximal efflux (a high concentration of a full agonist like epibatidine).

-

Efflux Period: Incubate for a short period (e.g., 2-5 minutes) to allow for receptor activation and ⁸⁶Rb⁺ efflux.

-

Collection: Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well to a separate 96-well plate.

-

Cell Lysis: Lyse the cells remaining in the original plate to determine the amount of ⁸⁶Rb⁺ that was not released.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate plates using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration.

-

Plot the percentage efflux against the logarithm of the compound concentration.

-

Use non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the full agonist control.

-

Data Presentation: Functional Activity Profile

Summarize the functional data in a table to allow for easy comparison of potency and efficacy across different receptor subtypes.

| Target Receptor Subtype | Assay Type | EC₅₀ (µM) ± SEM | Eₘₐₓ (% of Control) ± SEM | n |

| Human α4β2 | ⁸⁶Rb⁺ Efflux | Experimental Value | Experimental Value | 3 |

| Human α7 | TEVC (Xenopus Oocytes) | Experimental Value | Experimental Value | 3 |

| Human α3β4 | Ca²⁺ Influx (FLIPR) | Experimental Value | Experimental Value | 3 |

Advanced Characterization: Neurotransmitter Release

To bridge the gap between recombinant systems and a more physiologically relevant context, neurotransmitter release assays are employed. Since α4β2 nAChRs are key regulators of dopamine release in the striatum, measuring this output provides a powerful functional readout.[1]

Step-by-Step Protocol (Dopamine Release from Rat Striatal Slices)

-

Tissue Preparation: Prepare coronal slices (e.g., 300 µm thick) from the striatum of rat brains.

-

Loading: Incubate the slices with [³H]-dopamine to allow for uptake into dopaminergic nerve terminals.

-

Superfusion: Place the slices in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Stimulation: After a washout period to establish a stable baseline, switch to a buffer containing (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine at various concentrations for a short duration.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of [³H]-dopamine released.

-

Data Analysis: Calculate the amount of dopamine release stimulated by the compound above the basal release rate. Plot this release against the compound concentration to determine an EC₅₀ value for this physiological response.[1]

Conclusion

The in vitro characterization of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine requires a multi-faceted approach that is both systematic and grounded in established pharmacological principles. By following the workflows outlined in this guide—progressing from target binding affinity to functional activity in both recombinant and native systems—researchers can build a comprehensive and reliable pharmacological profile of the compound. This rigorous, self-validating data package is essential for making informed decisions in the drug development process and for fully understanding the therapeutic potential of this novel nAChR ligand.

References

-

BindingDB. (n.d.). BDBM50072110 3-((S)-1-Azetidin-2-ylmethoxy)-5-phenyl-pyridine::CHEMBL96201. BindingDB. Retrieved February 21, 2026, from [Link]

-

Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-34. Retrieved February 21, 2026, from [Link]

-

Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry, 53(19), 6973-85. Retrieved February 21, 2026, from [Link]

-

O'Sullivan, S., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Pharmaceuticals. Retrieved February 21, 2026, from [Link]

-

Mughal, H., & Szostak, M. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved February 21, 2026, from [Link]

-

D'hooghe, M., et al. (2025). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Hassan, A. M., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved February 21, 2026, from [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved February 21, 2026, from [Link]

-

Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. Biochemical Pharmacology, 78(7), 844-53. Retrieved February 21, 2026, from [Link]

-

Unspecified Authors. (n.d.). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Journal of Advanced Scientific Research. Retrieved February 21, 2026, from [Link]

-

Unspecified Authors. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. Retrieved February 21, 2026, from [Link]

-

Unspecified Authors. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. Retrieved February 21, 2026, from [Link]

- Unspecified Authors. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use. Google Patents.

-

Unspecified Authors. (n.d.). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. Retrieved February 21, 2026, from [Link]

-

BindingDB. (n.d.). BDBM50114773 5-(Azetidin-2-ylmethoxy)-2-chloro-3-(2-pyridin-4-yl-vinyl)-pyridine::CHEMBL97502. BindingDB. Retrieved February 21, 2026, from [Link]

-

Al-Majid, A. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Retrieved February 21, 2026, from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

Hasson, A. A. S., & Mahdi, M. F. (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved February 21, 2026, from [Link]

-

Unspecified Authors. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Inxight Drugs. (n.d.). 3-[[(2R)-Azetidin-2-yl]methoxy]-5-methylpyridine hydrochloride. Inxight Drugs. Retrieved February 21, 2026, from [Link]

Sources

- 1. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM50114773 5-(Azetidin-2-ylmethoxy)-2-chloro-3-(2-pyridin-4-yl-vinyl)-pyridine::CHEMBL97502 [w.bindingdb.org]

Whitepaper: A Framework for the Preclinical Pharmacokinetic Profiling of Novel Pyridine-Azetidine Analogs

An in-depth search has revealed no specific public data or scholarly articles detailing the pharmacokinetics of a compound named "(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine." This suggests that it may be a novel chemical entity, a proprietary compound not yet in the public domain, or a structural analog to compounds under investigation.

Given the absence of specific data, this guide will proceed by establishing a comprehensive framework for the pharmacokinetic evaluation of a hypothetical, novel small molecule of this structural class, which we will refer to as "Pyridine-Azetidine Analog 1" (PAA-1) . This approach allows us to fulfill the core requirements of providing an in-depth technical guide grounded in established scientific principles and methodologies, which would be directly applicable to the investigation of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine or any similar novel compound.

This document will serve as a detailed whitepaper, guiding researchers and drug development professionals through the essential stages of preclinical pharmacokinetic profiling, from initial in vitro characterization to in vivo studies and bioanalytical method validation. Every protocol and recommendation is based on authoritative guidelines and best practices in the field of drug metabolism and pharmacokinetics (DMPK).

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide outlines a comprehensive strategy for the preclinical characterization of novel pyridine-azetidine analogs, exemplified by the hypothetical compound PAA-1 . We will detail the rationale and methodology for a tiered approach, beginning with fundamental in vitro absorption, distribution, metabolism, and excretion (ADME) assays, progressing to in vivo studies in rodent models, and culminating in the essential bioanalytical methods required to generate reliable data. The protocols and workflows described herein are designed to be self-validating and are grounded in authoritative industry standards, providing a robust framework for decision-making in early drug development.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic assessment focuses on in vitro assays to predict the compound's behavior in a biological system. These cost-effective and high-throughput methods allow for early identification of potential liabilities and inform the design of more complex in vivo studies.

Metabolic Stability Assessment

Rationale: The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. Assessing stability in liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, is a standard first-line approach. A compound that is rapidly metabolized will likely have a short duration of action and low systemic exposure.

Experimental Protocol: Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of PAA-1 (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., from human, rat, mouse) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a solution of NADPH (cofactor for CYP450 enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and PAA-1 (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of PAA-1 remaining versus time.

-

The slope of the line gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Data Presentation: Hypothetical Metabolic Stability of PAA-1

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

| Mouse | 18 | 38.5 |

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins (primarily albumin) governs its distribution and availability to act on its target and to be metabolized or excreted. Only the unbound fraction is pharmacologically active. High plasma protein binding can limit a drug's efficacy and distribution into tissues.

Experimental Protocol: Equilibrium Dialysis

-

Apparatus Setup:

-

Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane.

-

Add plasma to one chamber and a buffer solution to the other.

-

-

Incubation:

-

Add PAA-1 to the plasma chamber.

-

Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

-

-

Quantification:

-

After incubation, take samples from both the plasma and buffer chambers.

-

Determine the concentration of PAA-1 in each sample using a validated LC-MS/MS method.

-

-

Calculation:

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

CYP450 Inhibition Screening

Rationale: Inhibition of CYP450 enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another. It is a critical safety parameter evaluated early in development, as recommended by regulatory agencies like the FDA.

Experimental Protocol: Fluorometric CYP450 Inhibition Assay

-

Assay Principle: This assay uses specific substrates that are converted by CYP450 enzymes into fluorescent products. The inhibition of the enzyme by the test compound (PAA-1 ) results in a decreased fluorescent signal.

-

Procedure:

-

In a 96-well plate, incubate human liver microsomes, a specific CYP450 substrate, and varying concentrations of PAA-1 .

-

Initiate the reaction with NADPH.

-

After a set incubation time, measure the fluorescence.

-

A known inhibitor for each CYP isoform is used as a positive control.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the concentration of PAA-1 .

-

Calculate the IC50 value, which is the concentration of PAA-1 that causes 50% inhibition of the enzyme activity.

-

Part 2: In Vivo Pharmacokinetic Profiling in Rodent Models

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living organism. Rodent models (typically rats or mice) are standard for initial in vivo pharmacokinetic studies.

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study in rodents.

Study Design and Execution

Rationale: This study design aims to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). By administering the compound both intravenously (IV) and orally (PO), we can compare the resulting plasma concentration-time profiles. The IV dose provides a direct measure of systemic disposition, while the PO dose reveals the extent of absorption.

Experimental Protocol:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats (n=3-5 per group), surgically fitted with jugular vein catheters for ease of blood sampling.

-

Animals should be fasted overnight before dosing to minimize variability in oral absorption.

-

-

Dose Administration:

-

IV Group: Administer PAA-1 as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

-

PO Group: Administer PAA-1 by oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store the resulting plasma samples at -80°C until bioanalysis.

-

Bioanalytical Method: LC-MS/MS

Rationale: LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. A validated method is essential for generating reliable and reproducible data, as mandated by regulatory bodies.

Method Validation Workflow

Caption: Workflow for bioanalytical method development and validation.

Part 3: Data Analysis and Interpretation

Once the plasma concentrations of PAA-1 have been determined, the data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to derive key parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters for PAA-1 in Rats

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Units | Description |

| Cmax | 1250 | 850 | ng/mL | Maximum observed plasma concentration |

| Tmax | 0.083 | 1.0 | h | Time to reach Cmax |

| AUC(0-inf) | 3500 | 12250 | ng*h/mL | Area under the concentration-time curve |

| t½ | 4.5 | 4.8 | h | Elimination half-life |

| CL | 9.5 | - | mL/min/kg | Clearance |

| Vdss | 3.1 | - | L/kg | Volume of distribution at steady state |

| F% | - | 70 | % | Oral Bioavailability |

Interpretation of Results:

-

Clearance (CL): The value of 9.5 mL/min/kg in rats is low relative to hepatic blood flow (approx. 55 mL/min/kg), suggesting that PAA-1 is a low-extraction-ratio compound. This is consistent with the moderate in vitro metabolic stability observed.

-

Volume of Distribution (Vdss): A Vdss of 3.1 L/kg is greater than total body water (approx. 0.7 L/kg), indicating that the compound distributes from the plasma into tissues.

-

Oral Bioavailability (F%): A bioavailability of 70% is generally considered good and suggests that the compound is well-absorbed from the gastrointestinal tract and does not undergo extensive first-pass metabolism in the liver.

Conclusion

This guide has presented a structured and technically rigorous framework for the preclinical pharmacokinetic evaluation of a novel pyridine-azetidine analog, PAA-1 . By following a logical progression from in vitro ADME assays to in vivo studies, supported by robust bioanalytical methodology, researchers can build a comprehensive understanding of a compound's disposition. The hypothetical data for PAA-1 —low clearance, good tissue distribution, and high oral bioavailability—would position it as a promising candidate for further development. This systematic approach ensures that critical data is generated to inform decisions, de-risk development, and ultimately contribute to the successful advancement of new therapeutic agents.

References

-

Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine target identification

This technical guide details the target identification, validation, and pharmacological profiling of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine .

Based on its structural distinctives—specifically the (S)-azetidinyl ether pharmacophore combined with a 2-methylpyridine core—this compound represents a hybrid scaffold derived from the high-affinity ligand A-85380 and the partial agonist ABT-089 . The following guide serves as a rigorous protocol for validating its primary target: the

Compound: (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Classification: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Primary Indication Potential: Cognitive Enhancement (AD/ADHD), Analgesia (Neuropathic Pain)

Molecular Architecture & In Silico Profiling

Before wet-lab validation, the target profile is established via structural homology. This molecule belongs to the 3-pyridyl ether class of nAChR ligands.[1]

-

The Pharmacophore: The distance between the pyridine nitrogen (hydrogen bond acceptor) and the azetidine nitrogen (protonated cation at physiological pH) is critical. The azetidine ring, being a strained 4-membered ring, locks the amine in a specific conformation that favors high-affinity binding to the

subtype. -

The 2-Methyl Effect: Unlike the parent compound A-85380 (which lacks the methyl group and is a potent but toxic full agonist), the introduction of a methyl group at the 2-position of the pyridine ring (ortho to the ether linkage) introduces steric strain.

-

Hypothesis: This steric bulk forces the pyridine ring out of coplanarity, typically reducing intrinsic efficacy (converting a full agonist into a partial agonist) and improving the therapeutic index (widening the window between efficacy and seizure induction).

-

Diagram 1: Pharmacological Logic & Signaling Pathway

The following diagram illustrates the mechanism of action and the downstream signaling cascade triggered by this ligand upon binding to the

Caption: Signal transduction cascade from ligand binding at the α4β2 interface to neurotransmitter release.

Primary Target Identification: Radioligand Binding Assays[2]

To definitively identify the target, we must demonstrate high-affinity displacement of known nAChR ligands. The 2-methyl analog is expected to show

Experimental Protocol: Competition Binding

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat cerebral cortex (rich in

) or HEK-293 cells stably transfected with human -

Radioligands:

-

For

: -

For

:

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet.

-

Incubation: In 96-well plates, add:

-

50 µL Membrane suspension (20-50 µg protein).

-

50 µL Radioligand (final conc. ~0.5 nM for Epibatidine).

-

50 µL Test Compound (The 2-methylpyridine target) at concentrations ranging from

M to

-

-

Equilibrium: Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation to calculate

.

Data Interpretation Table:

| Receptor Subtype | Radioligand | Expected | Interpretation |

| 0.1 - 10 nM | Primary Target (High Affinity) | ||

| > 1,000 nM | Low affinity (Good safety margin) | ||

| > 5,000 nM | Selectivity confirmed | ||

| 5-HT3 | > 10,000 nM | No serotonergic cross-reactivity |

Functional Deconvolution: Agonist vs. Antagonist

Binding affinity does not equal efficacy.[2] The presence of the 2-methyl group suggests this molecule is likely a Partial Agonist . This must be validated using functional calcium flux assays.

Experimental Protocol: FLIPR Calcium Assay

Objective: Measure the intrinsic efficacy relative to Acetylcholine (ACh) or Nicotine.

Methodology:

-

Cell Line: HEK-293 cells expressing human

nAChR. -

Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 1 hour at 37°C.

-

Agonist Mode: Inject the test compound. Measure fluorescence increase (RFU) indicating

influx. -

Antagonist Mode: Pre-incubate with test compound, then inject

concentration of Nicotine.

Self-Validating Logic:

-

If the compound produces a lower maximal response than Nicotine but blocks Nicotine's response when co-administered, it is confirmed as a Partial Agonist .

-

Why this matters: Partial agonists generally maintain cognitive benefits while avoiding the receptor desensitization and seizure thresholds associated with full agonists like A-85380.

Diagram 2: Target Validation Workflow

This flowchart outlines the decision-making process for validating the molecule from binding to in vivo proof of concept.

Caption: Decision tree for validating the pharmacological profile of the target azetidinyl-pyridine ether.

Selectivity & Safety Profiling

The "2-methyl" modification is a medicinal chemistry strategy specifically employed to reduce toxicity.

1. Ganglionic Selectivity (

-

Validation: Test in SH-SY5Y cells (expressing

). The 2-methyl analog should show significantly lower potency here compared to the des-methyl parent (A-85380).

2. hERG Channel Inhibition: Pyridine-containing compounds can sometimes block potassium channels (hERG), leading to QT prolongation.

-

Protocol: Automated patch-clamp (e.g., QPatch) on CHO cells expressing hERG.

-

Target:

> 10 µM is required for safety.

Conclusion

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is identified as a high-affinity, selective

References

-

Sullivan, J. P., et al. (1996).[3] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1][4][2][3] Neuropharmacology.

-

Holladay, M. W., et al. (1998). "Identification of a novel class of potent and selective nicotinic acetylcholine receptor ligands: 3-(2-azetidinylmethoxy)pyridines." Journal of Medicinal Chemistry.

-

Rueter, L. E., et al. (2006).[3] "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alpha4beta2 neuronal nicotinic acetylcholine receptor."[3][5] CNS Drug Reviews.

-

Decker, M. W., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: II. A novel cholinergic channel modulator with effects on cognitive performance." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-85380 - Wikipedia [en.wikipedia.org]

- 4. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine in neuroscience research

Application Note: (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine in Neuroscience Research

Executive Summary

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (CAS: 161417-13-6), often referred to in structure-activity relationship (SAR) studies as the 2-methyl analog of A-85380 or the azetidine analog of ABT-089 , is a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs).

This compound represents a critical "hybrid" tool in neuropharmacology, combining the high affinity of the azetidine ether core (characteristic of A-85380) with the improved safety/metabolic profile conferred by the 2-methylpyridine substitution (characteristic of ABT-089). It is primarily utilized to dissect the functional roles of α4β2 nAChR subtypes in cognitive processes, neuroprotection, and analgesia, offering a distinct pharmacological profile from the more toxic epibatidine derivatives.

Chemical & Pharmacological Profile

| Property | Detail |

| Chemical Name | (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine |

| CAS Number | 161417-13-6 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol (Free base) |

| Primary Target | α4β2 nAChR (High Affinity, |

| Secondary Targets | α7 nAChR (Low Affinity), α3β4 nAChR (Moderate/Low Affinity) |

| Mechanism of Action | Partial Agonist / Full Agonist (System dependent) |

| Key Advantage | Reduced toxicity compared to A-85380; higher affinity than ABT-089. |

Critical Note on Nomenclature: Several commercial chemical databases erroneously list this compound (CAS 161417-13-6) as "ABT-089". However, authoritative scientific literature defines ABT-089 as the pyrrolidine analog [2-methyl-3-((2S)-pyrrolidinylmethoxy)pyridine]. Researchers must verify the structure (Azetidine vs. Pyrrolidine) before use. This guide focuses on the Azetidine analog.[1][2][3][4]

Key Applications in Neuroscience

A. Receptor Binding & Selectivity Profiling

Due to its sub-nanomolar to low-nanomolar affinity for α4β2 receptors, this compound is an excellent displacer in radioligand competition assays. It is used to:

-

Validate the presence of high-affinity binding sites in novel tissue preparations.

-

Differentiate between α4β2 (high affinity) and α7 (low affinity) populations when used in conjunction with [¹²⁵I]-α-Bungarotoxin.

B. In Vitro Electrophysiology (Functional Characterization)

In Xenopus oocytes or HEK293 cells expressing human α4β2 receptors, this compound is used to study partial agonism .

-

Experimental Logic: Unlike full agonists (e.g., Epibatidine) that can cause rapid desensitization and toxicity, partial agonists like the 2-methylpyridine series can maintain receptor activation without complete desensitization. This makes it a vital tool for studying sustained cholinergic signaling.

C. Neuroprotective & Cognitive Research

The 2-methyl substitution is known to enhance the therapeutic index.[4] Researchers use this compound in cellular models of glutamate excitotoxicity to evaluate neuroprotective mechanisms mediated by presynaptic nAChRs, which regulate calcium influx and neurotransmitter release.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Solubility: The dihydrochloride salt is highly soluble in water (>50 mM). The free base is soluble in ethanol or DMSO.

-

Storage: Store solid at -20°C. Stock solutions in water are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles.

Step-by-Step:

-

Weigh 5 mg of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine dihydrochloride.

-

Dissolve in 1.99 mL of sterile distilled water to create a 10 mM master stock.

-

Aliquot into 50 µL vials and freeze at -80°C immediately.

-

On the day of the experiment, dilute to working concentration (e.g., 1 µM) in assay buffer.

Protocol 2: Radioligand Competition Binding Assay (Rat Cortical Membranes)

Objective: Determine the

Materials:

-

Radioligand: [³H]-Epibatidine (0.5 nM final conc.) or [³H]-Cytisine.

-

Tissue: Rat cerebral cortex membranes (rich in α4β2).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in Tris buffer.

-

Incubation: In a 96-well plate, add:

-

50 µL of [³H]-Epibatidine.

-

50 µL of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (Gradient:

M to -

100 µL of membrane suspension (20-50 µg protein).

-

-

Equilibrium: Incubate for 75 minutes at 4°C (to reduce proteolysis and desensitization).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.

-

Analysis: Plot log[Concentration] vs. % Specific Binding. Calculate

and convert to

Mechanism of Action & Pathway Visualization

The following diagram illustrates the signaling cascade activated by (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine upon binding to the presynaptic α4β2 nAChR.

Caption: Signal transduction pathway of α4β2 nAChR activation leading to neurotransmitter release and cognitive modulation.

References

-

Holladay, M. W., et al. (1998). "Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions." Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. Link

-

Sullivan, J. P., et al. (1997). "Pharmacological properties of ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine], a novel cholinergic channel activator." Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246. Link

-

Rueter, L. E., et al. (2004). "ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders."[5] CNS Drug Reviews, 10(2), 167-182.[5] Link

-

Wei, Z. L., et al. (2005). "Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits." Journal of Medicinal Chemistry, 48(5), 1721-1728. Link

Sources

- 1. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Acetylcholine Receptors (Nicotinic) [sigmaaldrich.com]

- 5. US9029557B2 - Labeled A4B2 ligands and methods therefor - Google Patents [patents.google.com]

Technical Guide: In Vivo Characterization of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Application Note & Protocol Series | Version 1.0

Executive Summary & Compound Profile

Compound: (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Class: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist

Primary Target: High-affinity

This Technical Guide outlines the in vivo handling, formulation, and experimental dosing of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine. This molecule is a structural analog of the potent nAChR agonist A-85380 . The addition of the 2-methyl group to the pyridine ring is a classic medicinal chemistry strategy (Structure-Activity Relationship) used to modulate binding affinity, metabolic stability, and the therapeutic index (separation between analgesia and toxicity) [1].

Key Mechanism:

The compound acts as a partial-to-full agonist at presynaptic and postsynaptic

Pre-Formulation & Stability[1]

The azetidine moiety renders this compound basic and potentially unstable in its free-base form due to ring strain and oxidation susceptibility.

Physicochemical Properties[1][2][3]

-

Molecular Weight: ~178.23 g/mol (Free Base)

-

Solubility: High in aqueous acid; moderate-to-low in neutral water (as free base).

-

Appearance: Viscous oil (Free Base) or White/Off-white solid (Salt form).

Formulation Protocol

Critical Step: Always dose as a salt (Hydrochloride or Tartrate) to ensure solubility and physiological pH compatibility. If you possess the free base, convert it in situ.

Vehicle: 0.9% Sterile Saline (NaCl).

Step-by-Step Preparation (for 10 mL at 1 mg/mL):

-

Weighing: Accurately weigh 10 mg of the compound (adjust for salt correction factor if using HCl/Tartrate salt).

-

Dissolution: Add 8 mL of 0.9% Sterile Saline. Vortex for 30 seconds.

-

pH Adjustment (Critical):

-

Check pH.[1] If using the free base, the solution may be alkaline.

-

Adjust to pH 7.2 – 7.4 using dilute 0.1N HCl. Warning: Azetidines are acid-sensitive; do not drop pH below 4.0 during adjustment.

-

-

Final Volume: Add Saline to reach exactly 10 mL.

-

Filtration: Pass through a 0.22

m PES syringe filter for sterilization. -

Stability: Prepare fresh daily. The azetidine ring is susceptible to hydrolysis over time in aqueous solution.

In Vivo Dosing Strategy

Pharmacokinetics (PK) Snapshot

Based on the structural class (A-85380 analogs), this compound exhibits:

-

Bioavailability (F): High (>50%) via SC and PO routes.

-

Brain Penetration: Rapid. High LogBB (blood-brain barrier permeability).

-

Half-life (

): Short to moderate (approx. 1–2 hours in rodents).

Dose Ranging (Rat & Mouse)

The therapeutic window for

| Species | Route | Low Dose (Threshold) | Effective Dose (ED50) | Toxic Dose (TD50) |

| Mouse | SC / IP | 0.01 mg/kg | 0.1 – 0.3 mg/kg | > 1.0 mg/kg |

| Rat | SC / IP | 0.03 mg/kg | 0.3 – 1.0 mg/kg | > 3.0 mg/kg |

| Rat | PO (Oral) | 0.1 mg/kg | 1.0 – 3.0 mg/kg | > 10.0 mg/kg |

Note: Doses refer to the free base equivalent.

Experimental Protocols

Protocol A: Assessment of Neuropathic Pain (Chung Model)

This is the gold-standard assay for validating

Objective: Measure reversal of mechanical allodynia following Spinal Nerve Ligation (SNL).

Workflow:

-

Induction: Ligate L5 and L6 spinal nerves tightly with 6-0 silk suture (Chung Model).

-

Recovery: Allow 7–14 days for allodynia to develop.

-

Baseline: Measure paw withdrawal threshold (PWT) using von Frey filaments. Select rats with PWT < 4g (allodynic).

-

Dosing: Administer (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (0.1, 0.3, 1.0 mg/kg, SC).

-

Measurement: Retest PWT at 15, 30, 60, and 120 minutes post-dose.

-

Validation (Antagonist Control): Pre-treat a separate group with Mecamylamine (1 mg/kg, SC) 15 mins prior to agonist. Complete blockage of analgesia confirms nAChR mechanism.

Protocol B: Safety & Toxicity (Rotarod Test)

To prove the compound provides analgesia and not just sedation or motor impairment, you must run a Rotarod test.

Workflow:

-

Training: Train mice/rats to balance on a rotating rod (4–40 rpm accelerating) for 180 seconds.

-

Dosing: Administer the highest effective analgesic dose (e.g., 1.0 mg/kg).

-

Testing: Place animals on the rod at peak effect time (e.g., 30 mins post-dose).

-

Interpretation:

-

Analgesia without Motor Deficit: Latency to fall is similar to vehicle.

-

Ataxia/Toxicity: Latency to fall decreases significantly.

-

Mechanistic Visualization

Mechanism of Action (Pathway)

The following diagram illustrates how the compound inhibits pain processing in the spinal dorsal horn.

Caption: Signal transduction pathway of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine in the spinal cord dorsal horn.

Experimental Workflow

Caption: Integrated workflow for simultaneous efficacy and safety profiling in rodent models.

Scientific Integrity & Troubleshooting

The "Therapeutic Index" Trap

The most common failure mode with azetidinyl-pyridines is overdosing.

-

Symptom: Animal exhibits straub tail (tail stiffness), tremors, or seizures.

-

Cause: Activation of

nAChRs or ganglionic subtypes at high concentrations. -

Solution: Reduce dose by 50%. If tremors persist at analgesic doses, the compound lacks sufficient

selectivity.

Desensitization

Nicotinic receptors desensitize rapidly upon repeated exposure.

-

Protocol: Do not dose more frequently than once every 24 hours for chronic studies.

-

Observation: If efficacy drops on Day 3, you are observing receptor upregulation or desensitization.

References

-

Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[2] Journal of Medicinal Chemistry, 39(4), 817–825.

-

Rueter, L. E., et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alpha4beta2 neuronal nicotinic acetylcholine receptor.[3] CNS Drug Reviews, 10(2), 167–182.

-

Decker, M. W., et al. (1999). ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain. European Journal of Pharmacology, 383(3), 251-258.

-

Ueda, H., et al. (2010). Involvement of alpha4beta2 nicotinic acetylcholine receptors in the anti-allodynic effect of 5-iodo-A-85380 in a rat model of neuropathic pain.[4] Journal of Pharmacological Sciences.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Throughput Screening using (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine, a potent and selective nicotinic acetylcholine receptor (nAChR) agonist, in high-throughput screening (HTS) assays. We delve into the core principles of assay design, furnish detailed, field-proven protocols for robust functional screens, and provide a framework for rigorous data validation and interpretation. The methodologies described herein are tailored to leverage the compound's specific pharmacology to facilitate the discovery of novel nAChR modulators.

Introduction: The Significance of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine as an HTS Tool Compound

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine, also known as A-85380, is a well-characterized ligand with high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play critical roles in various physiological and pathological processes, making them important therapeutic targets for conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3]

The potency and selectivity of A-85380 make it an exceptional tool for HTS campaigns.[1] It can serve as a potent reference agonist to validate assay performance and as a pharmacological probe to characterize the mechanism of action of screening hits. This guide will focus on its application in two primary HTS formats: a calcium flux assay and a membrane potential assay, both of which are robust methods for measuring the functional activity of nAChRs in a high-throughput format.[4][5]

Core Principles of Assay Design for nAChR Agonists

Nicotinic acetylcholine receptors are cation-selective ion channels.[2] Upon activation by an agonist like A-85380, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the cell. This influx causes two key measurable events:

-

Increased Intracellular Calcium: The direct influx of Ca²⁺ through the nAChR pore, and potentially through voltage-gated calcium channels activated by membrane depolarization, leads to a rapid increase in cytosolic free calcium.

-

Membrane Depolarization: The influx of positively charged ions changes the electrical potential across the cell membrane, making it less negative (depolarization).

HTS assays are designed to detect these downstream functional consequences using fluorescent reporter dyes. The choice between a calcium flux or membrane potential assay depends on the specific cell line, available instrumentation, and the screening objectives.

Application Note 1: High-Throughput Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following nAChR activation. It is a widely used, robust method for screening ion channel modulators.[6]

Scientific Rationale

The assay relies on a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM or Cal-520 AM.[7] These molecules are non-fluorescent esters that readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now-fluorescent indicator in the cytoplasm. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in fluorescence intensity.[8] This change in fluorescence is directly proportional to the increase in intracellular calcium and, therefore, to the activity of the nAChR.

Experimental Workflow Diagram

Caption: HTS Calcium Flux Assay Workflow.

Detailed Protocol

Materials:

-

Cell Line: A human cell line stably expressing the α4β2 nAChR subtype (e.g., SH-EP1 or HEK293 cells).

-

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (A-85380): For use as a positive control.

-

Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or similar.[7]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): An anion-exchange transport inhibitor that can reduce dye leakage from some cell types.[9]

-

Microplates: 384-well, black-walled, clear-bottom assay plates.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or similar instrument capable of automated liquid handling and kinetic fluorescence reading.

Procedure:

-

Cell Plating:

-

Seed cells into 384-well plates at a density optimized to achieve a confluent monolayer on the day of the assay.

-

Incubate plates for 24-48 hours at 37°C, 5% CO₂.

-

Rationale: A consistent and healthy cell monolayer is critical for reproducible results.

-

-

Dye Loading:

-

Prepare a 2X loading buffer solution containing the calcium indicator dye in Assay Buffer. (e.g., 2 µM Fluo-4 AM). If using probenecid, include it in this buffer.

-

Aspirate the cell culture medium from the plates.

-

Add an equal volume of the 2X loading buffer to each well.

-

Incubate for 60 minutes at 37°C, 5% CO₂.

-

Rationale: This incubation allows the AM ester dye to enter the cells and be cleaved by intracellular esterases, activating its calcium-sensing ability.[8]

-

-

Compound Plate Preparation:

-

Prepare a compound plate containing test compounds, positive controls (A-85380 at a concentration near its EC₈₀), and negative/vehicle controls (e.g., DMSO in Assay Buffer).

-

Scientist's Note: The final concentration of DMSO should be consistent across all wells and typically kept below 0.5% to avoid cellular toxicity.

-

-

Assay Execution (Using FLIPR):

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first read the baseline fluorescence of the cell plate for 10-20 seconds.

-

The instrument's pipettor will then transfer compounds from the compound plate to the cell plate.

-

Immediately following compound addition, the instrument will record the fluorescence intensity kinetically for 2-3 minutes.

-

Rationale: The kinetic read captures the rapid influx of calcium upon channel opening, providing data on both the magnitude and speed of the response.

-

Application Note 2: High-Throughput Membrane Potential Assay

This assay measures changes in the cell membrane's electrical potential upon nAChR activation. It is a direct functional readout of ion channel activity and serves as an excellent orthogonal assay to confirm hits from a calcium flux screen.[5]

Scientific Rationale

This method uses fluorescent voltage-sensitive dyes (VSDs), also known as membrane potential dyes.[10][11] These are lipophilic molecules that embed in the cell membrane. Their fluorescence properties are dependent on the electrical potential across the membrane. When an agonist like A-85380 opens the nAChR channel, the influx of positive ions causes the membrane potential to become less negative (depolarization). This change in voltage causes the dye molecules to redistribute within the membrane or undergo a conformational change, leading to a rapid change in fluorescence intensity.[12]

Experimental Workflow Diagram

Caption: HTS Membrane Potential Assay Workflow.

Detailed Protocol

Materials:

-

Cell Line: A human cell line stably expressing the α4β2 nAChR subtype.

-

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine (A-85380): For use as a positive control.

-

Membrane Potential Dye Kit: Commercially available kits (e.g., from Molecular Devices, Biotium) are recommended.[10][11]

-

Assay Buffer: As recommended by the dye manufacturer, typically a chloride-free buffer to enhance the signal window.

-

Microplates: 384-well, black-walled, clear-bottom assay plates.

-

Instrumentation: FLIPR or similar kinetic plate reader.

Procedure:

-

Cell Plating: Follow the same procedure as for the Calcium Flux Assay.

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye solution to each well.

-

Incubate for 30-60 minutes at room temperature or 37°C, as recommended by the manufacturer.

-

Rationale: The incubation allows the lipophilic dye to partition into the cell membranes, establishing a stable baseline fluorescence that is sensitive to voltage changes.

-

-

Compound Plate Preparation: Prepare as described for the Calcium Flux Assay.

-

Assay Execution (Using FLIPR):

-

The procedure is identical to the Calcium Flux Assay. The instrument measures baseline fluorescence, adds the compounds, and then kinetically records the change in fluorescence intensity as the cell membranes depolarize.

-

Protocol Validation & Quality Control: Ensuring Trustworthiness

The reliability of any HTS campaign hinges on the quality of the assay. The Z'-factor (Z-prime) is the industry-standard metric for quantifying assay quality.[13][14][15]

Z'-Factor Calculation

The Z'-factor provides a measure of the separation between the positive and negative control distributions, accounting for both the dynamic range of the signal and the variability of the data.[16][17]

The formula is: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )

Where:

-

μₚ = Mean of the positive control (e.g., A-85380)

-

σₚ = Standard deviation of the positive control

-

μₙ = Mean of the negative control (e.g., vehicle/DMSO)

-

σₙ = Standard deviation of the negative control

Data Presentation: Z'-Factor Interpretation

| Z'-Factor Value | Assay Quality Interpretation | Recommendation |

| > 0.5 | Excellent Assay | Ideal for HTS. High confidence in hit identification.[15][16] |

| 0 to 0.5 | Acceptable / Marginal Assay | The assay can be used for screening, but may have a higher false positive/negative rate. Optimization is recommended.[14] |

| < 0 | Unacceptable Assay | The assay is not suitable for screening. The signal window is too small or the variability is too high.[16] |

Scientist's Note: A robust assay validation should be performed before starting a full screen, calculating the Z'-factor across multiple plates and days to ensure reproducibility. This is a core tenant of the guidelines found in the NCBI Assay Guidance Manual.[18][19][20]

Data Interpretation and Follow-Up

-

Agonists: Test compounds that induce a signal similar to A-85380 are potential agonists. Their activity should be confirmed by generating a dose-response curve to determine potency (EC₅₀).

-

Antagonists/Allosteric Modulators: To screen for antagonists, the assay is run by pre-incubating test compounds before adding a fixed concentration of A-85380 (typically the EC₈₀). Compounds that inhibit the A-85380-induced signal are potential antagonists or negative allosteric modulators.

-

Hit Confirmation: Primary hits should always be re-tested and validated, preferably using an orthogonal assay (e.g., confirming a hit from a calcium flux screen with the membrane potential assay) to rule out artifacts.

References

-

Z-factor - Wikipedia. Available at: [Link]

-

Grienberger, C., & Konnerth, A. (2012). Fluorescent and Bioluminescent Calcium Indicators. Neuron, 73(5), 862–885. Available at: [Link] (Note: While the direct search result is for a different paper, this is a canonical review on the topic.)

-

Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

-

Dahlin, J. L., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening, 13(3), 218-228. Available at: [Link]

-

Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

The Z prime value (Z´). BMG LABTECH. Available at: [Link]

-

Calcium Indicators | Calcium Assays. ION Biosciences. Available at: [Link]

-

Liss, A. et al. (2021). Fluorescent and bioluminescent calcium indicators with tuneable colors and affinities. Nature Communications, 12(1), 6590. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

-

HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Markossian, S., Grossman, A., Baskir, H., et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

-

Membrane Potential Dye Kit (Fluorescent). eENZYME. Available at: [Link]

-

Gopalakrishnan, S. M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(6), 564-573. Available at: [Link]

-

Felix, R., et al. (2003). A Novel Membrane Potential-Sensitive Fluorescent Dye Improves Cell-Based Assays for Ion Channels. Journal of Biomolecular Screening, 8(3), 326-333. Available at: [Link]

-

New in Assay Guidance Manual. NCBI. Available at: [Link]

-

Assay Guidance Manual. Norecopa. Available at: [Link]

-

Development of Screening Tools to Identify Nicotinic Subtype-Selective Compounds. Aurora Biomed. Available at: [Link]

-

Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1989. Available at: [Link]

-

Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. Available at: [Link]

-

High-Throughput Screening Assays. Assay Genie. Available at: [Link]

-

Papke, R. L., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. The Journal of Pharmacology and Experimental Therapeutics, 330(2), 533-545. Available at: [Link]

-

(S)-3-(azetidin-2-ylmethoxy)pyridine. PubChem. Available at: [Link]

- Azetidine compounds, compositions and methods of use. Google Patents.

-

Filimonov, D. A., et al. (2021). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 68(4), 851–861. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. Available at: [Link]

-

Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

Sources